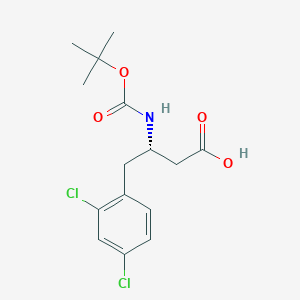

Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid

Description

Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid (CAS: 270063-48-4) is a chiral β-amino acid derivative with the molecular formula C₁₅H₁₉Cl₂NO₄ and a molecular weight of 348.22 g/mol . It exists as a white crystalline solid and is characterized by its tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes . The compound features a 2,4-dichlorophenyl substituent, contributing to its lipophilicity and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for peptide modifications and protease inhibitors .

Synthesis:

The compound is synthesized via a two-step process:

Reaction of thiodicyanic acid with 2,4-dichlorobenzaldehyde to form the carboxylic acid intermediate.

Coupling with Boc-protected 3-amino-4-hydroxybutyric acid under controlled conditions .

Safety:

It exhibits low toxicity but requires standard laboratory precautions, including gloves, eye protection, and ventilation to avoid inhalation or skin contact .

Properties

IUPAC Name |

(3S)-4-(2,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGWEUIYPYFHNX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid typically involves several steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Butyric Acid Backbone: The butyric acid backbone is formed through a series of reactions, including alkylation and reduction steps. The specific conditions and reagents used can vary depending on the desired stereochemistry and yield.

Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced through a substitution reaction, typically using a suitable halogenated precursor and a strong base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid can undergo oxidation reactions, particularly at the amino group or the phenyl ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be used to modify the functional groups on the compound. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, especially at the phenyl ring. Halogenated derivatives can be synthesized using nucleophilic substitution reactions with appropriate halogenating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed:

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with alcohol or amine groups.

Substitution: Halogenated derivatives with different halogen atoms.

Scientific Research Applications

Pharmaceutical Synthesis

Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specificity. For instance, it is used in the synthesis of GSK-3β inhibitors, which are crucial in treating neurodegenerative diseases and cancer .

Drug Development

The compound has been explored for its potential as a lead structure in drug design. Researchers have synthesized derivatives that exhibit improved metabolic stability and biological potency. For example, modifications to the Boc-(S)-3-amino group have led to compounds with enhanced inhibitory effects on GSK-3β, demonstrating its utility in developing therapeutics for conditions like Alzheimer's disease .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and molecular interactions within biological systems. It has been found to possess neuroprotective properties, making it a candidate for further exploration in neurobiology .

Case Study 1: GSK-3β Inhibitors

A series of studies focused on synthesizing amide-based derivatives from this compound have shown promising results in inhibiting GSK-3β. The most effective compounds derived from this pathway demonstrated IC₅₀ values in the nanomolar range and exhibited minimal cytotoxicity across various cell lines . These findings underscore the compound's potential in developing targeted therapies for neurodegenerative diseases.

Case Study 2: Structure-Activity Relationship Studies

Research has indicated that modifying the side chains of this compound can significantly alter its biological activity. For instance, the introduction of different aromatic groups or aliphatic chains resulted in varying degrees of potency against specific biological targets. This highlights the importance of structure-activity relationship studies in optimizing drug candidates derived from this compound .

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The 2,4-dichlorophenyl group may enhance the compound’s binding affinity to certain targets, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The 2,4-diCl substituent enhances electrophilicity compared to methoxy (electron-donating) or cyano (electron-withdrawing) groups, influencing reactivity in coupling reactions .

- Lipophilicity: The dichlorophenyl group increases hydrophobicity relative to 4-methoxy or cyano analogs, affecting membrane permeability in drug candidates .

Protecting Group Variations

Table 2: Impact of Protecting Groups

Key Observations :

- Boc vs. Fmoc : Boc is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Fmoc is removed by piperidine, making it suitable for SPPS .

- Stereochemistry: The (S)-enantiomer is more commonly used in drug synthesis due to its compatibility with natural L-amino acids .

Halogen and Stereochemical Variations

Table 3: Halogen and Enantiomer Comparisons

Key Observations :

- Fluorine substitution : Trifluorophenyl analogs exhibit higher metabolic stability and bioavailability due to fluorine’s electronegativity and small size .

- Enantiomer-specific activity : The (S)-enantiomer is often pharmacologically active, while the (R)-form may require resolution for specific applications .

Biological Activity

Boc-(S)-3-amino-4-(2,4-dichloro-phenyl)-butyric acid is a chiral β-amino acid derivative that has gained attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dichlorophenyl moiety at the 4-position of the butyric acid backbone. Its biological activity is primarily linked to its interactions with various molecular targets, including enzymes and receptors.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉Cl₂NO₄

- Molecular Weight : 348.23 g/mol

- CAS Number : 270063-51-9

The mechanism of action of this compound involves several key interactions:

- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes, which can modulate biological pathways associated with various diseases .

- Protein Interactions : Its structure allows it to interact with proteins, potentially affecting their function and stability .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Cancer Research : The compound is being explored as a precursor for drug development aimed at targeting specific cancer pathways. Its unique structure may enhance the efficacy and selectivity of potential drug candidates .

- Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

- Antiviral Activity : Research indicates that modifications of similar compounds can lead to enhanced antiviral properties, suggesting potential applications in virology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Basic: What are the key structural features of Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid, and how do they influence its reactivity in peptide synthesis?

Answer:

The compound features a β-amino acid backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety and a 2,4-dichlorophenyl substituent on the β-carbon. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling (e.g., via carbodiimide-mediated activation) . The dichlorophenyl group contributes to steric bulk and lipophilicity, which can influence binding to hydrophobic targets or delay racemization during solid-phase synthesis. For purification, reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) is recommended to resolve diastereomers or impurities .

Basic: What spectroscopic methods are most effective for confirming the identity and purity of this compound?

Answer:

- NMR (¹H/¹³C): The Boc group’s tert-butyl protons (δ ~1.4 ppm, singlet) and the dichlorophenyl aromatic protons (δ ~7.2–7.5 ppm, doublets) are diagnostic. The β-proton adjacent to the amino group (δ ~4.0–4.5 ppm) confirms stereochemistry .

- Mass Spectrometry (HRMS): The exact mass (348.22 g/mol) matches the molecular formula C₁₅H₁₉Cl₂NO₄. Isotopic peaks for Cl₂ (M+2 and M+4) validate the dichlorophenyl group .

- Chiral HPLC: Use a Chiralpak® IA column (hexane:isopropanol, 85:15) to confirm enantiopurity (>97% ee) .

Advanced: How can researchers design analogs of this compound to optimize target binding while minimizing off-target effects?

Answer:

- Substituent Modulation: Replace 2,4-dichlorophenyl with trifluoromethyl (enhanced lipophilicity) or methoxy groups (hydrogen-bonding capability) to alter pharmacokinetics. For example, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid shows increased potency against serine proteases due to fluorine’s electronegativity .

- Backbone Modification: Introduce α,β-unsaturation (e.g., dehydrobutyric acid) to rigidify the structure and improve metabolic stability.

- In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like G-protein-coupled receptors (GPCRs), leveraging the β-amino acid’s conformational flexibility .

Advanced: What experimental strategies resolve contradictions in bioavailability data between in vitro and in vivo studies for this compound?

Answer:

- Physicochemical Profiling: Measure logP (e.g., shake-flask method; expected logP ~3.5) to assess lipid solubility. High logP may explain poor aqueous solubility in vivo despite in vitro permeability assays (e.g., Caco-2 cells) suggesting absorption .

- Metabolite Identification: Use LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated dechlorination). Rapid metabolism of the dichlorophenyl group could reduce bioavailability .

- Formulation Adjustments: Co-administer with cyclodextrins (e.g., HP-β-CD) to enhance solubility, or use prodrug strategies (e.g., esterification of the carboxylic acid) .

Advanced: How does the stereochemistry at the β-carbon impact biological activity, and what methods ensure enantiomeric fidelity during synthesis?

Answer:

The (S)-configuration at the β-carbon is critical for mimicking natural L-amino acids in enzyme binding pockets. For example, (R)-isomers of related compounds (e.g., Baclofen analogs) exhibit reduced GABA_B receptor affinity .

- Stereocontrol: Use asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) or enantioselective enzymatic resolution (e.g., lipase-mediated acyl transfer) during synthesis.

- Quality Control: Employ polarimetric analysis ([α]D²⁵ = +15° to +20° in methanol) and chiral SFC (supercritical fluid chromatography) to verify enantiopurity .

Basic: What are the recommended storage conditions to maintain the compound’s stability over long-term studies?

Answer:

Store at –20°C under inert gas (argon or nitrogen) in amber vials to prevent degradation via:

- Hydrolysis: The Boc group is sensitive to acidic conditions; avoid exposure to TFA during storage.

- Oxidation: The dichlorophenyl group is susceptible to radical-mediated degradation; add antioxidants (e.g., BHT) in stock solutions .

Advanced: What are the limitations of using this compound in cell-based assays, and how can researchers mitigate them?

Answer:

- Membrane Permeability: Despite moderate logP, the carboxylic acid may limit passive diffusion. Use electroporation or cell-penetrating peptide (CPP) conjugates for intracellular delivery.

- Off-Target Effects: The dichlorophenyl moiety may bind nonspecifically to albumin or aryl hydrocarbon receptors. Include control analogs (e.g., phenyl-substituted derivatives) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.